molecular formula C10H9NO3 B3048085 6-methoxy-1H-indole-5-carboxylic acid CAS No. 155824-16-1

6-methoxy-1H-indole-5-carboxylic acid

Cat. No. B3048085
CAS RN: 155824-16-1
M. Wt: 191.18 g/mol
InChI Key: CPYGUSLEYFSJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-1H-indole-5-carboxylic acid is an organic compound . It is also known as 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid . The CAS number is 155824-16-1 .


Molecular Structure Analysis

The molecular formula of this compound is C10H9NO3 . The average mass is 191.19 Da and the monoisotopic mass is 207.053162 Da .


Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in water and has a slightly acidic nature . The compound is stable in air but may decompose under light .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Regioselective Synthesis : A strategy for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a variant of 6-methoxy-1H-indole-5-carboxylic acid, has been developed. This compound serves as a core moiety for anti-inflammatory natural compounds like Herdmanine D (P. Sharma et al., 2020).

  • Synthesis of Novel Compounds : this compound derivatives are used in the synthesis of novel indole-benzimidazole derivatives, highlighting its role in medicinal chemistry (Xin-ying Wang et al., 2016).

Spectroscopic and Computational Studies

  • Spectroscopic Profiling : The compound methyl 5-methoxy-1H-indole-2-carboxylate, a variant of this compound, has been characterized using spectroscopic methods. Such studies are crucial for understanding the electronic nature and reactive centers of these molecules (M. S. Almutairi et al., 2017).

Biological and Antioxidant Properties

  • Formation of Antioxidants : 6-Methoxy tetrahydro-β-carbolines, derivatives of 5-methoxytryptamine and related to this compound, show moderate antioxidant properties. These compounds are synthesized via the Maillard reaction using food flavors, demonstrating potential health-related applications (T. B. Goh et al., 2015).

Structural Analysis

  • Crystal and Molecular Structure Studies : The structural properties of 5-methoxyindole-3-acetic acid, closely related to this compound, have been studied using X-ray diffraction. These analyses provide insights into molecular conformations and intermolecular interactions (T. Sakaki et al., 1975).

Catalytic Applications

  • Rhodium-Catalyzed Coupling : The compound N-methoxy-1H-indole-1-carboxamide, a derivative of this compound, undergoes Rh(III)-catalyzed selective coupling, demonstrating its utility in catalytic processes (Jing Zheng et al., 2014).

Safety and Hazards

The safety information for 6-methoxy-1H-indole-5-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for 6-methoxy-1H-indole-5-carboxylic acid could involve optimizing its production as an antifungal metabolite. For instance, a study has found that the optimal conditions for maximum production of this compound were determined to be starch 5 g/L, peptone 5 g/L, an agitation rate of 150 rpm, a pH of 6, and a temperature of 40°C .

properties

IUPAC Name

6-methoxy-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-5-8-6(2-3-11-8)4-7(9)10(12)13/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYGUSLEYFSJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626426
Record name 6-Methoxy-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155824-16-1
Record name 6-Methoxy-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-1H-indole-5-carboxylic acid
Reactant of Route 2
6-methoxy-1H-indole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-methoxy-1H-indole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-methoxy-1H-indole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-methoxy-1H-indole-5-carboxylic acid
Reactant of Route 6
6-methoxy-1H-indole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.